molecular formula C30H25ClN2O4 B12135188 2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide

2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B12135188
M. Wt: 513.0 g/mol
InChI Key: WAUSXVSKWKLQIA-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with furan, chlorophenyl, and dimethoxyphenyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the dimethoxyphenyl ethylamine to the quinoline carboxamide under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline compounds.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors, through its quinoline core. The furan and chlorophenyl groups may enhance binding affinity and specificity, while the dimethoxyphenyl group could modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.

    Furan derivatives: Such as furanocoumarins, which have various biological activities.

    Chlorophenyl compounds: Such as chlorpromazine, used as an antipsychotic.

Uniqueness

2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with furan, chlorophenyl, and dimethoxyphenyl groups, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C30H25ClN2O4

Molecular Weight

513.0 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C30H25ClN2O4/c1-35-28-12-11-19(17-29(28)36-2)15-16-32-30(34)22-18-25(33-24-10-6-4-7-20(22)24)27-14-13-26(37-27)21-8-3-5-9-23(21)31/h3-14,17-18H,15-16H2,1-2H3,(H,32,34)

InChI Key

WAUSXVSKWKLQIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C5=CC=CC=C5Cl)OC

Origin of Product

United States

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